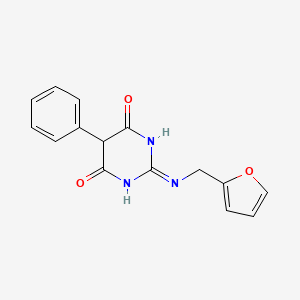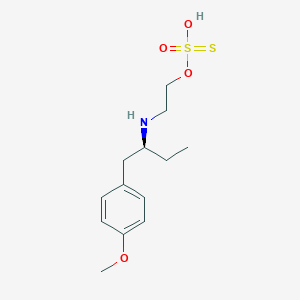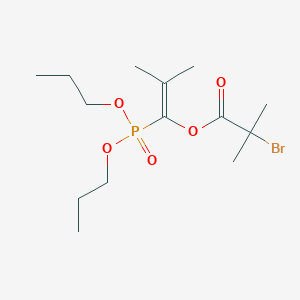
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate is an organic compound characterized by its complex structure, which includes a dipropoxyphosphoryl group, a methylprop-1-en-1-yl group, and a 2-bromo-2-methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with a suitable alcohol (such as dipropyl alcohol) in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, and alcohols, depending on the specific reaction pathway .
Scientific Research Applications
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
2-Bromo-2-methylpropanoic acid: Shares the bromo and methyl groups but lacks the dipropoxyphosphoryl and methylprop-1-en-1-yl groups.
Isopropyl 2-bromo-2-methylpropanoate: Similar in structure but with an isopropyl group instead of the dipropoxyphosphoryl group.
Properties
CAS No. |
37521-21-4 |
|---|---|
Molecular Formula |
C14H26BrO5P |
Molecular Weight |
385.23 g/mol |
IUPAC Name |
(1-dipropoxyphosphoryl-2-methylprop-1-enyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H26BrO5P/c1-7-9-18-21(17,19-10-8-2)12(11(3)4)20-13(16)14(5,6)15/h7-10H2,1-6H3 |
InChI Key |
BDAQVFREQBOENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=C(C)C)OC(=O)C(C)(C)Br)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



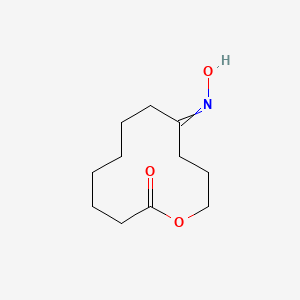
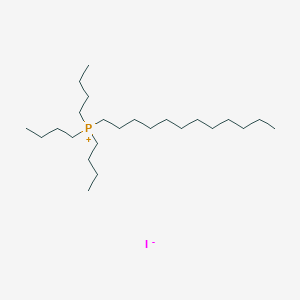
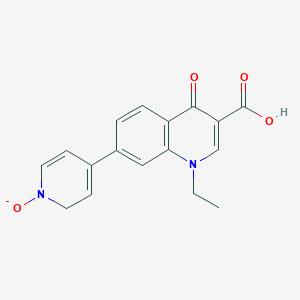
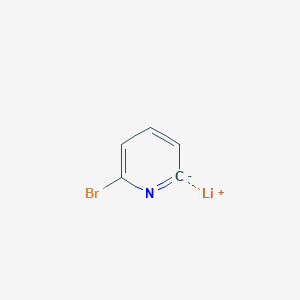
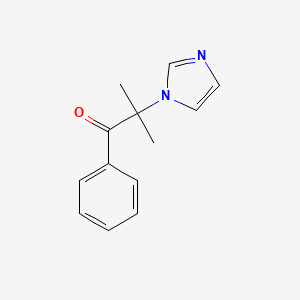

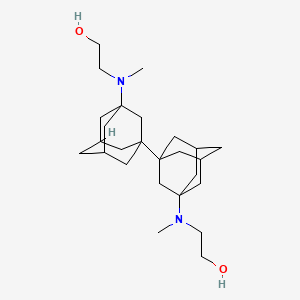


![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
